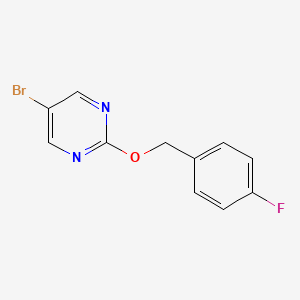

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

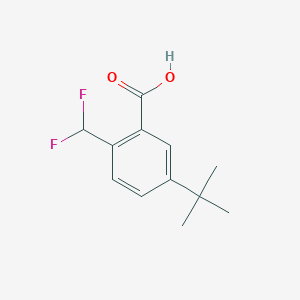

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a chemical compound with the molecular formula C11H8BrFN2O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine can be analyzed using various spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis . The exact structure can be determined by these methods, but specific details are not available in the literature.Applications De Recherche Scientifique

Anticancer Activity

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine: is utilized in the synthesis of 2,5-disubstituted pyrimidine derivatives which have shown moderate in vitro cytotoxic activity against cancer cell lines, such as the HeLa cell line . These compounds are part of a broader class of nitrogen-containing heterocycles that are integral to several biologically active compounds, including nucleic acids and nucleotides.

Inhibitors for Cardiovascular Diseases

Pyrimidine derivatives, including those synthesized from 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine , have been found to possess inhibition properties against polio herpes viruses and serve as potential therapeutic agents for cardiovascular diseases .

Antiviral Agents

The core pyrimidine structure derived from 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine can be modified to exhibit significant in vitro activity against DNA and RNA viruses, making them candidates for antiviral drugs .

Tubulin Polymerization Inhibitors

Recent studies have reported that 2,4,5-trisubstituted pyrimidines , which can be synthesized using 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine , act as a new class of tubulin polymerization inhibitors. This application is particularly relevant in the development of anticancer therapies .

Allosteric Enhancers of GABA Receptor Function

Pyrimidines substituted with a nitro group, which can be synthesized from 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine , have been identified as novel allosteric enhancers of γ-amino butyric acid (GABA) receptor function. This has implications for the treatment of neurological disorders .

Inhibitors of Human Thymidine Phosphorylase

Derivatives of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine have been reported as efficient inhibitors of human thymidine phosphorylase, an enzyme that plays an important role in angiogenesis. This application is significant in the context of cancer treatment, as it can potentially inhibit tumor growth .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a type of pyrimidine derivative . Pyrimidines and their derivatives have been reported to exhibit significant in vitro activity against DNA and RNA . Therefore, the primary targets of this compound could be DNA and RNA in cells.

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna, potentially causing changes in genetic material that can affect cell function .

Biochemical Pathways

Given its potential interaction with dna and rna, it may influence various biochemical pathways that involve these nucleic acids .

Result of Action

Given its potential interaction with dna and rna, it may cause changes at the molecular level that could affect cellular functions .

Propriétés

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGAPUGCWLHEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)

![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)